PteroicAcidNHSEster

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

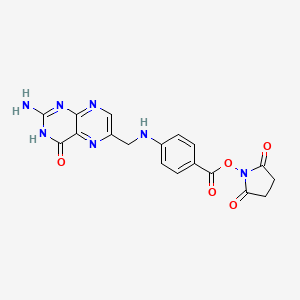

Pteroic Acid NHS Ester, also known as 4-[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]-benzoic acid, 2,5-dioxo-1-pyrrolidinyl ester, is a compound with the molecular formula C₁₈H₁₅N₇O₅ and a molecular weight of 409.36 g/mol . This compound is a derivative of pteroic acid and is used in various biochemical applications due to its ability to form stable amide bonds with primary amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pteroic Acid NHS Ester typically involves the reaction of pteroic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere. The reaction conditions usually include stirring at room temperature or slightly elevated temperatures for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of Pteroic Acid NHS Ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Pteroic Acid NHS Ester undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with primary amines to form stable amide bonds.

Hydrolysis: In the presence of water, it can hydrolyze to form pteroic acid and N-hydroxysuccinimide.

Common Reagents and Conditions

Primary Amines: Used in substitution reactions to form amide bonds.

Water: Used in hydrolysis reactions.

Organic Solvents: Such as DMF or DCM, used as reaction media.

Major Products Formed

Amide Derivatives: Formed from substitution reactions with primary amines.

Pteroic Acid and N-Hydroxysuccinimide: Formed from hydrolysis reactions.

Scientific Research Applications

Pteroic Acid NHS Ester is a compound with several potential applications, particularly in scientific research. NHS Esters, in general, are known for their ability to react with amine-containing biomolecules, creating a stable amide bond between the molecules .

Scientific Research Applications

- Bioconjugation: NHS Esters are frequently used in bioconjugation reactions with amine-containing molecules, forming a stable amide bond . This is valuable in various biological applications where stable links between molecules are needed.

- Crosslinking: NHS Esters can be used as crosslinkers . For example, 3,3-Dithiobis(Sulfosuccinimidyl Propionate) (DTSSP), an NHS ester-containing crosslinker, can react with peptides .

- Modification of RNA: NHS esters can be employed in the post-synthetic modification of RNAs, reducing the reaction time when used in a dimethyl sulfoxide (DMSO) solution .

- Serine, Threonine, and Tyrosine reactivity: NHS esters can react with hydroxyl groups on serine, threonine, and tyrosine residues, particularly when intramolecular hydrogen bonds increase the nucleophilicity of the hydroxyl group .

NHS Ester Bioconjugation Protocols

A general method for NHS ester bioconjugation reactions with serine using a synthetic cross-linker like 3,3-Dithiobis(Sulfosuccinimidyl Propionate), DTSSP, involves several steps :

- Prepare Peptides: Model peptides are prepared to react with DTSSP .

- Mix Peptides with NHS-Ester: Peptide aliquots are diluted in a phosphate buffer, and DTSSP suspended in dithiothreitol (DTT) is added to initiate the reaction .

- Bioconjugation with Amines and Hydroxyls: The reaction proceeds with amines and hydroxyls on the peptides .

Considerations for Research

- Reproducibility: It is crucial to ensure that research findings are reproducible. Ioannidis's work suggests that many published research findings may be false due to factors such as small sample sizes, bias, and conflicts of interest .

- Permits for Research in Protected Areas: When conducting scientific research in protected areas, a permit may be required, especially if the activity involves taking, using, keeping, or interfering with cultural or natural resources . This includes activities like catching and releasing fauna, studying invertebrates, or collecting samples .

- Ethical Considerations: Researchers should adhere to ethical standards, including transparency, preregistration of hypotheses, and data sharing .

Bioactive Compounds from Natural Sources

Mechanism of Action

The mechanism of action of Pteroic Acid NHS Ester involves the formation of a stable amide bond with primary amines. The NHS ester group is highly reactive towards nucleophiles, such as the amino groups in proteins and peptides. This reactivity allows for the efficient labeling and modification of biomolecules . The molecular targets and pathways involved include the formation of covalent bonds with amino groups, leading to the creation of stable conjugates.

Comparison with Similar Compounds

Pteroic Acid NHS Ester is unique due to its high reactivity and stability. Similar compounds include:

Pteroic Acid: The parent compound, which lacks the NHS ester group and is less reactive.

N-Hydroxysuccinimide Esters: Other NHS esters, such as those derived from different carboxylic acids, which may have varying reactivities and stabilities.

In comparison, Pteroic Acid NHS Ester stands out due to its specific structure, which combines the properties of pteroic acid and the reactivity of the NHS ester group, making it highly useful in various biochemical applications.

Properties

Molecular Formula |

C18H15N7O5 |

|---|---|

Molecular Weight |

409.4 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoate |

InChI |

InChI=1S/C18H15N7O5/c19-18-23-15-14(16(28)24-18)22-11(8-21-15)7-20-10-3-1-9(2-4-10)17(29)30-25-12(26)5-6-13(25)27/h1-4,8,20H,5-7H2,(H3,19,21,23,24,28) |

InChI Key |

NMIVTDMJQNIWAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.